4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide
Description
4-(2-Chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chlorophenoxy group at the 4-position and a furan-2-ylmethylamine moiety at the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c18-16-5-1-2-6-17(16)23-13-7-9-15(10-8-13)24(20,21)19-12-14-4-3-11-22-14/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVAZNGWVGLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorophenol with a suitable chlorinating agent to form 2-chlorophenoxy derivatives. This intermediate is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired benzenesulfonamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenoxy compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Studies
Several benzenesulfonamide derivatives with modified substituents have been evaluated for antimicrobial activity. For instance:
- Compound 18 (): 4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide. Key Differences: Replaces the furan-2-ylmethyl group with a 4,6-dimethyl-pyrimidin-2-yl group and introduces an indol-3-ylideneamino moiety. Activity: Exhibited superior antimicrobial effects (likely due to the pyrimidine ring enhancing hydrogen bonding) but was less potent than the standard drug 5-fluorouracil (5-FU) .
However, the absence of an indole scaffold could limit its enzyme inhibition profile.
Cytotoxic Analogues
Sulfonamides with cytotoxic properties often feature halogenated aryl groups and nitrogen-containing heterocycles. Examples include:
- Compound 18 () : IC50 values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116), indicating moderate cytotoxicity.
- Compound 9 (): 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide. Activity: IC50 = 35 μg/mL against HCT116, attributed to the isoxazole ring’s electron-deficient nature enhancing DNA intercalation .
Comparison with Target Compound: The target compound lacks the indole or isoxazole moieties, which are critical for intercalation or topoisomerase inhibition. Its 2-chlorophenoxy group may instead modulate apoptosis via oxidative stress pathways, though specific cytotoxicity data are unavailable.
Anti-inflammatory and Analgesic Analogues
Compounds A and C () showed anti-inflammatory effects comparable to diclofenac and indomethacin. These derivatives incorporate quinazolinone or pyrimidine rings, which stabilize interactions with cyclooxygenase (COX) enzymes . The target compound’s furan group, a known bioisostere for phenyl rings, may similarly engage COX-2 but requires validation via docking studies.
Antifungal Sulfonamides
Arylsulfonamides with biphenyl or diphenylacetamide substituents () exhibited antifungal activity against Candida spp. The target compound’s furan and chlorophenoxy groups could enhance lipophilicity, improving fungal cell membrane penetration, but this remains speculative without direct testing .
Data Table: Key Comparative Metrics
Q & A
Q. What are the common synthetic pathways for 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?
The compound can be synthesized via sulfonamide formation, typically involving chlorosulfonation of a precursor followed by nucleophilic substitution with a furan-containing amine. For example, outlines a method where 2-phenylethylamine reacts with chlorosulfonic acid and ammonia to form sulfonamides. Optimization includes controlling temperature (e.g., 0–6°C for intermediates) and stoichiometric ratios to minimize side reactions . Purity can be enhanced using recrystallization, as demonstrated in sulfonamide derivatives with reported melting points of 147–150°C .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the 3D structure, including bond angles and dihedral angles, as shown in sulfonamide analogs (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, where torsion angles between aromatic rings were measured) .
- Fluorometric analysis : Used to determine fluorescence properties and electronic transitions, as applied in related benzamide studies .
- NMR and IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) and regiochemistry .
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
Purity is assessed via HPLC (using phenyl or cyanopropyl columns for polar analytes) and melting point determination . Stability studies should monitor degradation under light, humidity, and temperature (e.g., storage at –20°C in inert atmospheres). emphasizes safety protocols to prevent decomposition, such as avoiding prolonged exposure to air .
Advanced Research Questions
Q. What computational methods predict the biological activity of this sulfonamide, and how do they address structural-activity relationships?
Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. highlights neural networks and QSPR for predicting antimicrobial or anticancer potential based on substituent effects (e.g., electron-withdrawing chloro groups enhancing receptor binding) . Molecular docking can further simulate interactions with targets like carbonic anhydrase .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Contradictions arise from dynamic effects (e.g., rotational barriers in sulfonamides). Variable-temperature NMR can reveal conformational exchange, while 2D-COSY and NOESY experiments clarify coupling patterns. For example, used spectrofluorometry to resolve overlapping signals in benzamide analogs . X-ray crystallography provides definitive structural validation to reconcile discrepancies .
Q. What strategies are effective in modifying the sulfonamide core to enhance solubility without compromising bioactivity?
- Hydrophilic substituents : Introduce hydroxyl or ethoxy groups (e.g., 2-ethoxy-N-(2-hydroxypropyl) derivatives in ) .
- Prodrug approaches : Convert the sulfonamide to a phosphate ester for improved aqueous solubility .
- Co-crystallization : Use excipients like cyclodextrins, as tested in sulfonamide-based pharmaceuticals .
Q. How does the chlorophenoxy moiety influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing chloro group activates the phenyl ring for electrophilic substitution. In , a hexynyl-substituted analog underwent Sonogashira coupling, demonstrating compatibility with palladium catalysts . Steric hindrance from the furan-methyl group may require optimized ligands (e.g., XPhos) for efficient coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
